molecular formula C7H8BrN3O B13800860 2-Bromo-6-methylpyridine-4-carbohydrazide CAS No. 25462-93-5

2-Bromo-6-methylpyridine-4-carbohydrazide

Cat. No.: B13800860
CAS No.: 25462-93-5
M. Wt: 230.06 g/mol
InChI Key: WPPIXMGCGJAAGU-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyridine-4-carbohydrazide is a chemical compound with the molecular formula C7H8BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methylpyridine-4-carbohydrazide typically involves the bromination of 6-methylpyridine followed by the introduction of a carbohydrazide group. One common method involves the reaction of 2-Bromo-6-methylpyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methylpyridine-4-carbohydrazide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The carbohydrazide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acids and their derivatives.

    Reduction Reactions: Products include amines and their derivatives.

Scientific Research Applications

2-Bromo-6-methylpyridine-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a ligand in the development of metal complexes for biological applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylpyridine-4-carbohydrazide depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The carbohydrazide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. In chemical reactions, the bromine atom can participate in nucleophilic substitution reactions, while the carbohydrazide group can undergo oxidation or reduction.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: A precursor in the synthesis of 2-Bromo-6-methylpyridine-4-carbohydrazide.

    6-Methyl-2-pyridyl-2-pyridylmethanone: A related compound used in similar synthetic applications.

    2-Methyl-6-(trimethylsilyl)-pyridine: Another derivative of 6-methylpyridine with different functional groups.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a carbohydrazide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

CAS No.

25462-93-5

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

2-bromo-6-methylpyridine-4-carbohydrazide

InChI

InChI=1S/C7H8BrN3O/c1-4-2-5(7(12)11-9)3-6(8)10-4/h2-3H,9H2,1H3,(H,11,12)

InChI Key

WPPIXMGCGJAAGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Br)C(=O)NN

Origin of Product

United States

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